4-(2-Methoxynaphthalen-1-yl)butan-2-ol
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Overview
Description
4-(2-Methoxynaphthalen-1-yl)butan-2-ol is an organic compound with the molecular formula C15H18O2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a methoxy group and a butanol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxynaphthalen-1-yl)butan-2-ol typically involves the reaction of 2-methoxynaphthalene with butan-2-ol under specific conditions. One common method is the Friedel-Crafts alkylation, where 2-methoxynaphthalene reacts with butan-2-ol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxynaphthalen-1-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents like hydrobromic acid (HBr) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed
Oxidation: 4-(2-Methoxynaphthalen-1-yl)butan-2-one or 4-(2-Methoxynaphthalen-1-yl)butanoic acid.
Reduction: 4-(2-Methoxynaphthalen-1-yl)butane.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(2-Methoxynaphthalen-1-yl)butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(2-Methoxynaphthalen-1-yl)butan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
4-(6-Methoxynaphthalen-2-yl)butan-2-ol: A structural isomer with similar properties but different spatial arrangement.
4-(2-Methoxynaphthalen-1-yl)butan-2-one: An oxidized form with a ketone group instead of a hydroxyl group.
4-(2-Methoxynaphthalen-1-yl)butanoic acid: An oxidized form with a carboxylic acid group.
Uniqueness
4-(2-Methoxynaphthalen-1-yl)butan-2-ol is unique due to its specific substitution pattern on the naphthalene ring and the presence of both a methoxy group and a butanol side chain. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C15H18O2 |
---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
4-(2-methoxynaphthalen-1-yl)butan-2-ol |
InChI |
InChI=1S/C15H18O2/c1-11(16)7-9-14-13-6-4-3-5-12(13)8-10-15(14)17-2/h3-6,8,10-11,16H,7,9H2,1-2H3 |
InChI Key |
FMBHQPIYJJJWRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=C(C=CC2=CC=CC=C21)OC)O |
Origin of Product |
United States |
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